2,3-Diphenylquinoxaline
Overview
Description
2,3-Diphenylquinoxaline is a chemical compound with the molecular formula C20H14N2 . It is a light beige or grey solid .
Synthesis Analysis
A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction . Another method of synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound by heating in a solvent like rectified spirit .Molecular Structure Analysis
The molecular structure of 2,3-Diphenylquinoxaline consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions .Chemical Reactions Analysis
The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry . The photophysical properties of dyes are influenced by their peripheral amines and the nature of solvents used .Physical And Chemical Properties Analysis
2,3-Diphenylquinoxaline has a melting point of 125-128 °C . It is insoluble in water . The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .Scientific Research Applications
Optoelectrochemical Study
- Scientific Field: Chemistry
- Summary of Application: 2,3-Diphenylquinoxaline amine derivatives were synthesized and used as yellow-blue emissive materials for optoelectrochemical study .
- Methods of Application: A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction . The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .
- Results or Outcomes: The photophysical properties of dyes are influenced by their peripheral amines and the nature of solvents used. The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D–A building units, which induces blue to yellow emission in both the solution and the neat solid film .
Electronic and Photovoltaic Effects
- Scientific Field: Physics
- Summary of Application: 2,3-Diphenylquinoxaline derivatives were synthesized and theoretically investigated for their electronic and photovoltaic effects .
- Methods of Application: The molecules were designed, synthesized, and characterized with D–A–D–A configuration . The structural, theoretical, and optical properties were investigated .
- Results or Outcomes: The distribution of HOMO/LUMO orbitals and the values of the ionization potential indicate good semiconducting properties of the compounds and that they can be a bipolar material . The optical study shows good absorption in visible light (λabs 380–550 nm) .
Biological Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: Quinoxalines, including 2,3-Diphenylquinoxaline, are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
- Methods of Application: Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
- Results or Outcomes: Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Bioactive Quinoxaline-Containing Sulfonamides
- Scientific Field: Pharmacology
- Summary of Application: The therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework .
- Methods of Application: The literature on the preparation, biological activities and structure-activity relationship (SAR) of quinoxaline sulfonamide derivatives was surveyed .
- Results or Outcomes: Quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Tubulin’s Colchicine Binding Site Inhibitor
- Scientific Field: Biochemistry
- Summary of Application: 2,3-Diphenylquinoxaline derivatives have been synthesized and evaluated for their biological activity as a Tubulin’s Colchicine Binding Site Inhibitor .
- Methods of Application: The derivatives were synthesized and their cytotoxicity was evaluated by the MTT assay in different human cancer cell lines .
- Results or Outcomes: The study found that these derivatives showed potential as inhibitors of Tubulin’s Colchicine Binding Site .
Organic Semiconductors
- Scientific Field: Material Science
- Summary of Application: 2,3-Diphenylquinoxaline derivatives have been synthesized and theoretically investigated for their use as organic semiconductors .
- Methods of Application: The molecules were designed, synthesized, and characterized with D–A–D–A configuration . The structural, theoretical, and optical properties were investigated .
- Results or Outcomes: The distribution of HOMO/LUMO orbitals and the values of the ionization potential indicate good semiconducting properties of the compounds and that they can be a bipolar material . The optical study shows good absorption in visible light (λabs 380–550 nm) .
Safety And Hazards
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
properties
IUPAC Name |
2,3-diphenylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNQVABHABAKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168560 | |
Record name | 2,3-Diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylquinoxaline | |
CAS RN |
1684-14-6 | |
Record name | 2,3-Diphenylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1684-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diphenylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diphenylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIPHENYLQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MJ74FC4Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.